molecular formula C13H16F3N3O3S B2491702 3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide CAS No. 2097898-41-2

3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide

Cat. No.: B2491702
CAS No.: 2097898-41-2
M. Wt: 351.34
InChI Key: NAASGTOPFKQUHY-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery research, designed for professional laboratory use. Its structure incorporates a sulfonamide group, a key pharmacophore found in a wide range of bioactive molecules. Sulfonamides are known to exhibit diverse pharmacological activities, serving as inhibitors for enzymes like carbonic anhydrase and dihydropteroate synthetase, which opens avenues for research in inflammation, glaucoma, and infectious diseases . The molecule also features a 2-oxopyrrolidine (gamma-lactam) moiety, a fragment present in compounds with demonstrated activity against targets such as cathepsin S, a protease involved in immune response . Furthermore, the integration of a trifluoroethyl group adjacent to the sulfonamide is a common strategy in drug design to enhance metabolic stability and modulate membrane permeability. The specific molecular architecture, combining a pyridine linker with these functional groups, suggests potential as a versatile scaffold for developing enzyme inhibitors or receptor antagonists. This compound is provided for research purposes to support investigations into novel therapeutic agents for conditions such as cancer, autoimmune disorders, and other enzyme-mediated pathologies.

Properties

IUPAC Name

3,3,3-trifluoro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O3S/c14-13(15,16)3-5-23(21,22)18-8-10-6-11(9-17-7-10)19-4-1-2-12(19)20/h6-7,9,18H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAASGTOPFKQUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidinyl pyridine core. This can be achieved through a cyclization reaction of an appropriate precursor, followed by trifluoromethylation and sulfonamide formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the sulfonamide group to sulfonyl chloride.

  • Reduction: : Reduction of the trifluoromethyl group.

  • Substitution: : Replacement of the pyridine nitrogen with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as thionyl chloride.

  • Reduction: : Reducing agents like lithium aluminum hydride.

  • Substitution: : Nucleophiles and suitable solvents.

Major Products Formed

  • Oxidation: : 3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonyl chloride.

  • Reduction: : 3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-amine.

  • Substitution: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.

Biology

In biological research, this compound may serve as a probe or inhibitor in studies involving enzymes or receptors. Its pyrrolidinyl moiety can interact with biological targets, making it useful in drug discovery and development.

Medicine

The compound's potential medicinal applications include its use as a lead compound for the development of new therapeutic agents. Its ability to modulate biological pathways can be harnessed to treat various diseases.

Industry

In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to receptors or enzymes, while the pyrrolidinyl moiety can facilitate entry into cells or tissues. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Imidazo-Pyrrolo-Pyrazine Derivatives ()

The European Patent Application (2022) discloses compounds such as 3,3,3-trifluoro-propane-1-sulfonic acid [(2S,4S,5R)-4-methyl-5-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-tetrahydro-furan-2-ylmethyl]-amide .

  • The tetrahydrofuran ring introduces conformational rigidity, which may improve selectivity compared to the flexible methylene linker in the target compound.
  • Shared Features :
    • Both compounds utilize the trifluoropropyl-sulfonamide group, suggesting similar metabolic resistance and solubility profiles.

Pyrazolo-Pyrimidine Derivatives ()

The compound N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide (Example 55) shares a sulfonamide group but differs in core structure:

  • Key Differences: A pyrazolo-pyrimidine-chromenone scaffold replaces the pyridine-pyrrolidinone system, likely targeting topoisomerases or cytochrome P450 enzymes. Higher molecular weight (603.0 vs. ~425 estimated for the target compound) may reduce bioavailability.
  • Shared Features :
    • Fluorine atoms in both compounds enhance electronegativity and membrane permeability .

Sulfonamide Derivatives with Heterocyclic Substitutions

Tetrahydroisoquinoline-Sulfonamide ()

(S)-8-Fluoro-N-(1-oxo-1-(pyrrolidin-1-yl)-3-(3-(trifluoromethyl)phenyl)propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide hydrochloride (PFI-2 hydrochloride) highlights:

  • Key Differences: A tetrahydroisoquinoline core instead of pyridine, favoring interactions with epigenetic targets like histone methyltransferases. The hydrochloride salt improves aqueous solubility compared to the neutral target compound.
  • Shared Features :
    • Both compounds incorporate pyrrolidine-derived groups, which may stabilize binding via van der Waals interactions .

Propane-Sulfonamide Derivatives in Kinase Inhibition ()

N-(2,4-difluoro-3-{2-[(3-hydroxypropyl)amino]-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-6-yl}phenyl)propane-1-sulfonamide (MW: 467.49) provides insights:

  • Key Differences: A dihydropyrido-pyrimidinone core targets ATP-binding sites in kinases, contrasting with the target compound’s pyridine-pyrrolidinone system. The hydroxypropylamino group introduces hydrogen-bonding capacity absent in the target compound.
  • Shared Features :
    • Propane-sulfonamide backbone suggests comparable pharmacokinetic profiles, though the target compound’s trifluoromethyl group may enhance CNS penetration .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Evidence Source
Target Compound C₁₄H₁₅F₃N₃O₃S (estimated) ~425 Pyridine-Pyrrolidinone Trifluoropropyl, 2-oxopyrrolidin-1-yl N/A
3,3,3-Trifluoro-propane-1-sulfonic acid [(2S,4S,5R)-4-methyl-5-(3H-imidazo-pyrrolo-pyrazin-8-yl)-amide C₁₉H₂₀F₃N₅O₃S 479.45 Imidazo-Pyrrolo-Pyrazine Tetrahydrofuran, methyl
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo-pyrimidin-yl)benzyl)methanesulfonamide C₃₁H₂₃F₂N₅O₅S 603.0 Pyrazolo-Pyrimidine-Chromenone Fluoro-chromenone, methanesulfonamide
(S)-PFI-2 hydrochloride C₂₃H₂₅F₄N₃O₃S · HCl 544.98 Tetrahydroisoquinoline Trifluoromethylphenyl, pyrrolidin-1-yl
N-(2,4-difluoro-3-{2-[(3-hydroxypropyl)amino]-8-methyl-7-oxo-pyrido-pyrimidin-6-yl}phenyl)propane-1-sulfonamide C₂₀H₂₃F₂N₅O₄S 467.49 Dihydropyrido-Pyrimidinone Hydroxypropylamino, difluorophenyl

Research Findings and Implications

  • Trifluoropropyl Advantage: The trifluoromethyl group in the target compound and derivatives enhances metabolic stability compared to non-fluorinated sulfonamides .
  • Core Structure Dictates Target Specificity: Pyridine-pyrrolidinone systems (target) may favor protease inhibition, while imidazo-pyrrolo-pyrazine () or pyrazolo-pyrimidine () cores align with kinase inhibition.
  • Solubility Trade-offs : Hydrochloride salts () improve solubility but may limit blood-brain barrier penetration, whereas neutral trifluoropropyl-sulfonamides (target) balance lipophilicity and bioavailability.

Biological Activity

3,3,3-Trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological applications. This article focuses on its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a trifluoromethyl group and a pyrrolidinyl moiety, which are believed to influence its biological properties significantly. The molecular formula is C13H16F3N3O3SC_{13}H_{16}F_3N_3O_3S with a molecular weight of 351.35 g/mol.

PropertyValue
Molecular FormulaC13H16F3N3O3SC_{13}H_{16}F_3N_3O_3S
Molecular Weight351.35 g/mol
CAS Number2097898-41-2

The mechanism by which 3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide exerts its biological effects involves interactions with specific molecular targets. The trifluoromethyl group enhances binding affinity to receptors or enzymes, while the pyrrolidinyl moiety facilitates cellular entry. This compound may act on various pathways depending on the biological context, including modulation of neurotransmitter systems.

Antidepressant-Like Effects

Recent studies have indicated that compounds similar to 3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide exhibit antidepressant-like effects. For instance, a related study on N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl)benzamide demonstrated significant modulation of the serotonergic system in mice models . This suggests potential applications in developing new antidepressants.

Case Study Summary:
In a study evaluating the antidepressant effects in male Swiss mice, the compound exhibited significant activity in both the Forced Swimming Test (FST) and Tail Suspension Test (TST), indicating its potential as an antidepressant. The results highlighted the involvement of serotonergic receptors (5-HT1A and 5-HT3) while showing low acute toxicity levels .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMechanism of ActionNotable Effects
3,3,3-Trifluoro-N-{[5-(2-oxoazepin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamideModulates G-protein coupled receptorsAntidepressant-like effects
3,3,3-Trifluoro-N-{[5-(2-oxoimidazolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamideSimilar receptor interactionsPotential anxiolytic properties

Research Findings

Research has shown that compounds with trifluoromethyl groups often exhibit enhanced pharmacological properties due to increased lipophilicity and metabolic stability. The presence of the pyrrolidinyl structure also contributes to improved bioavailability and receptor binding.

Data from Studies

A comprehensive review of literature indicates that compounds similar to 3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide have been tested for various biological activities including:

Biological ActivityReference
Antidepressant-like effects
Neuroprotective properties
Anticancer activityNot extensively studied yet

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